molecular formula C8H6F6N2 B13161183 N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B13161183
M. Wt: 244.14 g/mol
InChI Key: AYZNILLESCJNSL-UHFFFAOYSA-N
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Description

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-bromo-5,6-bis(trifluoromethyl)pyridine with methylamine. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP, under an inert atmosphere . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-5,6-bis(trifluoromethyl)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution enhances its stability and makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

N-methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H6F6N2/c1-15-5-3-2-4(7(9,10)11)6(16-5)8(12,13)14/h2-3H,1H3,(H,15,16)

InChI Key

AYZNILLESCJNSL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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